BenchChemオンラインストアへようこそ!

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide

kinase inhibitor design structure-activity relationship steric parameters

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide (CAS 899751-45-2) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine‑4‑one benzamide class. Its core scaffold is a recognized purine bioisostere, and the compound features a tert‑butyl group at the N1 position and a 4‑methylbenzamide substituent at the N5 position.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 899751-45-2
Cat. No. B2892449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide
CAS899751-45-2
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
InChIInChI=1S/C17H19N5O2/c1-11-5-7-12(8-6-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23)
InChIKeyZSFMNXORFSVJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide (CAS 899751-45-2): Procurement-Grade Structural Baseline for Pyrazolo[3,4-d]pyrimidine Benzamide Screening Libraries


N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide (CAS 899751-45-2) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine‑4‑one benzamide class [1]. Its core scaffold is a recognized purine bioisostere, and the compound features a tert‑butyl group at the N1 position and a 4‑methylbenzamide substituent at the N5 position [2]. This specific substitution pattern distinguishes it from other in‑class candidates and defines its physicochemical profile for kinase‑targeted screening applications.

Why Generic Pyrazolo[3,4-d]pyrimidine Benzamides Cannot Replace N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide in Focused Library Procurement


Pyrazolo[3,4-d]pyrimidine benzamides are not functionally interchangeable because even minor substituent variations at the N1 and benzamide positions produce large differences in kinase selectivity profiles, as documented in BTK inhibitor patent families [1] and c‑Src SAR studies [2]. The N1 tert‑butyl group of the target compound confers steric bulk that restricts the conformational freedom of the kinase hinge‑binding motif, while the 4‑methylbenzamide moiety modulates electron density on the amide linker relative to halogenated or methoxy analogs. Substituting with a phenyl or methoxy analog without quantifiable comparative data risks purchasing a compound with an altered selectivity fingerprint, invalidating screening results and wasting procurement resources.

Quantitative Differentiation Evidence: N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide vs. Closest Structural Analogs


Steric Bulk at N1 Position: Tert-Butyl vs. Phenyl Substitution and Impact on Kinase Hinge-Binding Volume

The N1 tert-butyl group of the target compound occupies a larger steric volume (Taft Es = -1.54) compared to the N1 phenyl group (Taft Es = -0.90) found in common pyrazolo[3,4-d]pyrimidine benzamide comparators [1]. This increased steric demand restricts the conformational flexibility of the pyrazolo[3,4-d]pyrimidine core within the kinase ATP-binding pocket, potentially altering hinge-region hydrogen-bond geometry relative to the canonical interactions observed for phenyl-substituted analogs in p38α MAP kinase co-crystal structures [2]. This structural constraint is predicted to modulate kinase selectivity profiles by differentially accommodating the gatekeeper residue side chain. Direct head-to-head biochemical kinase inhibition data for the target compound versus N1-phenyl analog are not available in primary literature; this differentiation is inferred from established SAR principles within the pyrazolo[3,4-d]pyrimidine class.

kinase inhibitor design structure-activity relationship steric parameters

Electronic Effect of 4-Methylbenzamide vs. 3-Methoxybenzamide on Amide Linker Hydrogen-Bond Acceptor Strength

The Hammett σp constant for the 4-methyl substituent (-0.17) indicates a weakly electron-donating effect, whereas the 3-methoxy substituent (σm = +0.12) is electron-withdrawing by resonance [1]. This electronic difference modulates the hydrogen-bond acceptor strength of the amide carbonyl oxygen, which participates in conserved interactions with the kinase hinge backbone NH (e.g., Met109 in p38α or equivalent residues) [2]. The 4-methylbenzamide of the target compound is therefore expected to form a weaker hydrogen bond compared to the 3-methoxy analog N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide (PubChem CID 16804034) [3]. Direct comparative biochemical IC50 data for these two compounds are not publicly available; this electronic differentiation is based on well-established linear free-energy relationships.

medicinal chemistry hydrogen bonding electronic effects

Calculated Lipophilicity (XLogP3) Difference Between 4-Methylbenzamide and 3-Methoxybenzamide Analogs

The target compound (C17H19N5O2, MW 325.37) has a predicted XLogP3 value of approximately 2.1, while its closest cataloged analog N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide (CID 16804034, MW 341.4) has a PubChem-computed XLogP3 of 1.6 [1]. The 0.5 log unit increase in lipophilicity for the 4-methyl analog translates to an approximately 3.2-fold higher theoretical octanol-water partition coefficient, which may influence passive membrane permeability and non-specific protein binding. This computed difference provides a procurement-relevant differentiation criterion when selecting compounds for cellular screening assays where consistent permeability across a library is desired.

ADME prediction lipophilicity drug-likeness

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Cost of Kinase Binding

The target compound possesses 3 rotatable bonds (two within the benzamide linkage and the tert-butyl rotation), while the close analog 4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899945-12-1) contains an additional rotatable bond due to the 4-tert-butyl benzamide moiety, totaling 4 rotatable bonds . Each additional rotatable bond incurs an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, potentially reducing the net binding free energy by up to 10-fold in affinity terms for the di-tert-butyl analog relative to the target compound [1]. This reduced conformational flexibility makes the target compound a more rigid, potentially more ligand-efficient scaffold for kinase hit-to-lead optimization.

conformational entropy binding free energy ligand efficiency

Procurement-Optimized Application Scenarios for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide (CAS 899751-45-2)


Focused Kinase Inhibitor Library Design: Sterically Differentiated Chemotype for Gatekeeper Residue Probing

The N1 tert-butyl substituent provides uniquely large steric bulk relative to phenyl and methyl N1 analogs, as quantified by Taft Es parameters [1]. This compound should be procured for kinase inhibitor libraries specifically targeting kinases with smaller gatekeeper residues (e.g., Thr, Val), where the tert-butyl group can exploit hydrophobic pocket space inaccessible to N1-phenyl comparators. This application is supported by class-level SAR from pyrazolo[3,4-d]pyrimidine p38α MAP kinase inhibitor studies [2].

Matched Molecular Pair Analysis: 4-Methyl vs. 3-Methoxy Benzamide Electronic Effects on Kinase Hinge Binding

The 4-methylbenzamide group of the target compound is electron-donating (σp = -0.17), while the 3-methoxy analog (CID 16804034) is electron-withdrawing (σm = +0.12) [1]. This electronic divergence predicts differential hinge hydrogen-bond strengths. Procure both compounds as a matched molecular pair to experimentally quantify the contribution of benzamide electronics to kinase binding affinity and selectivity, a study design directly supported by established Hammett-based SAR frameworks in medicinal chemistry [2].

Cellular Permeability Calibration Standard for Pyrazolo[3,4-d]pyrimidine Screening Libraries

With a predicted XLogP3 of approximately 2.1, the target compound occupies a favorable lipophilicity range for passive membrane permeability, approximately 0.5 log units higher than the 3-methoxy analog (XLogP3 = 1.6) [1]. This character makes it suitable as an intermediate-lipophilicity calibration standard when assembling a pyrazolo[3,4-d]pyrimidine library with graded permeability properties for cellular phenotypic screening.

Quote Request

Request a Quote for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.